molecular formula C₁₂H₁₇NO B1159114 (αR)-α-Phenyl-2-piperidinemethanol

(αR)-α-Phenyl-2-piperidinemethanol

Cat. No.: B1159114
M. Wt: 191.27
Attention: For research use only. Not for human or veterinary use.
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Description

(αR)-α-Phenyl-2-piperidinemethanol is a chiral piperidine derivative with the molecular formula C12H17NO . This compound features a stereogenic center, and its specific (R) configuration at the alpha-phenyl carbon is critical for research into structure-activity relationships. While direct biological data for this specific stereoisomer is limited in public sources, compounds within the α-phenyl-2-piperidinemethanol structural class have been investigated for their activity on the central nervous system (CNS) . For instance, the related compound pipradrol (α,α-diphenyl-2-piperidinemethanol) is a known mild stimulant, suggesting that this chemical class may interact with neurological targets . Researchers may value this compound as a key chiral building block or intermediate in synthetic organic chemistry for the development of novel pharmaceutical candidates . It can serve as a precursor for creating more complex molecules with potential pharmacological activity. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C₁₂H₁₇NO

Molecular Weight

191.27

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Levophacetoperane demonstrates how esterification of the methanol group in this compound modifies pharmacokinetics, enabling sustained CNS stimulation .
  • PPP highlights the necessity of the hydroxymethyl group for binding to monoamine transporters, as its absence renders the compound pharmacologically inert .
  • Alfa-PEP illustrates the impact of replacing piperidine with pyrrolidine, shifting activity toward sigma receptors rather than dopamine transporters .

Stereoisomers

Stereochemical variations significantly influence biological activity:

Compound Name Configuration CAS Number Pharmacological Activity Reference
This compound αR, 2R 160707-39-1 High affinity for dopamine transporters
(αS,2S)-Methylphenidate HCl αS, 2S 66485-36-7 Reduced potency compared to R-configuration
(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetamide 2R, 2S 160707-39-1 Mixed stereochemistry results in lower CNS penetration

Key Observations :

  • The αR configuration in this compound is critical for optimal binding to dopamine reuptake proteins, as mirrored in levophacetoperane’s therapeutic efficacy .
  • (αS,2S)-Methylphenidate HCl exhibits diminished activity, underscoring the enantioselectivity of neurotransmitter systems .

Pharmacological Profiles

Comparative studies of methylphenidate derivatives reveal:

  • Levophacetoperane achieves longer half-lives than methylphenidate due to esterase-resistant modifications .
  • Alfa-PEP and related pyrrolidine derivatives exhibit off-target effects, including cardiotoxicity, due to divergent receptor interactions .

Preparation Methods

Curtius Rearrangement and Teoc Protection Strategy

Kobayashi et al. (2008) developed a stereocontrolled route to (αR)-α-phenyl-2-piperidinemethanol via Curtius rearrangement of an N-Teoc-protected intermediate . The method begins with the synthesis of a tert-butoxycarbonyl (Teoc)-protected amino alcohol, which undergoes Curtius rearrangement to form an isocyanate intermediate. Reaction with trimethylsilylethanol (TMS(CH₂)₂OH) in one pot yields the protected carbamate. Subsequent deprotection using cesium fluoride (CsF) in dimethylformamide (DMF) at 110°C induces piperidine ring formation (Scheme 1).

Key Data:

  • Yield: 85% over three steps

  • Stereochemical Outcome: Exclusive αR configuration due to steric hindrance during isocyanate trapping

  • Conditions: Anhydrous DMF, 18-hour reaction time

This method’s robustness stems from the Teoc group’s orthogonal stability, which prevents racemization during deprotection. However, the use of CsF necessitates careful handling due to its hygroscopic nature.

Diastereoselective Reduction of Carbamate Intermediates

Delgado et al. (2007) achieved threo selectivity in this compound synthesis through NaBH₄ reduction of carbamates . Intramolecular hydrogen bonding between the carbamate carbonyl and borohydride directs hydride attack to the re face of the ketone, yielding the threo diastereomer (Scheme 2).

Optimized Parameters:

  • Solvent: Tetrahydrofuran (THF) at −78°C

  • Molar Ratio: 1:1.2 (substrate:NaBH₄)

  • Diastereomeric Ratio (dr): 9:1 (threo:erythro)

This method’s simplicity and high dr make it suitable for large-scale production, though post-reduction chromatographic separation is required to isolate the αR isomer.

Asymmetric Synthesis from Chiral α-Aminonitrile Precursors

Delgado and Mauleon (2007) demonstrated enantioselective synthesis using (R)-configured α-aminonitrile precursors . Treatment with organolithium reagents (e.g., PhLi) generates a nitrile-stabilized carbanion, which reacts with benzaldehyde to form the threo product (αR,2R). Acidic workup hydrolyzes the nitrile to the methanol group (Scheme 3).

Critical Metrics:

  • Enantiomeric Excess (ee): 98%

  • Yield: 72%

  • Catalyst: Chiral auxiliary derived from L-valine

This approach’s reliance on stoichiometric chiral auxiliaries increases cost but ensures high optical purity, making it ideal for pharmaceutical applications.

Metalation-Alkylation of Boc-Protected Piperidines

Beak and Lee (2007) employed α-lithiation of Boc-piperidines to install substituents at the 2-position . Deprotonation with lithium diisopropylamide (LDA) at −78°C generates a lithio intermediate, which reacts with electrophiles (e.g., benzaldehyde) to form the α-phenyl group. Subsequent Boc deprotection with HCl/MeOH furnishes the target compound (Scheme 4).

Performance Metrics:

  • Yield: 68%

  • Regioselectivity: >95% for 2-substitution

  • Side Products: <5% 4-substituted isomers

This method’s regiocontrol is attributed to the Boc group’s directing effects, though cryogenic conditions limit industrial feasibility.

Quaternization-Mediated Ring Closure

A Chinese patent (2021) disclosed a quaternization approach using benzyl halides and acetonitrile . α,α-Diphenyl-4-pyridinemethanol reacts with benzyl chloride at reflux to form an N-benzylpyridinium salt. Ring closure under basic conditions (Cs₂CO₃) yields the piperidine core, followed by hydrogenolysis to remove the benzyl group (Scheme 5).

Process Highlights:

  • Yield: 92–96%

  • Temperature: 80°C for quaternization

  • Catalyst: 10% Pd/C for hydrogenolysis

This method’s high yield and mild conditions make it scalable, though the need for hydrogenation equipment adds complexity.

Comparative Analysis of Preparation Methods

MethodKey AdvantagesLimitationsStereoselectivityYield
Curtius RearrangementHigh stereocontrol, orthogonal protecting groupsHygroscopic reagents (CsF)αR,2S85%
Diastereoselective ReductionScalable, simple reagentsRequires chromatographythreo (dr 9:1)78%
Asymmetric SynthesisHigh ee (>95%), pharma-compatibleCostly chiral auxiliariesαR,2R72%
Metalation-AlkylationRegioselective, versatile electrophilesCryogenic conditionsαR68%
QuaternizationHigh yield, mild conditionsHydrogenation infrastructure neededαR92–96%

Q & A

Q. What synthetic routes are recommended for (αR)-α-Phenyl-2-piperidinemethanol?

Two primary methods are documented:

  • Route 1 : Start with a piperidine derivative and react it with an amino-substituted aromatic compound under controlled temperature and inert atmosphere. Purification involves column chromatography to isolate the enantiomerically pure product .
  • Route 2 : Adapt a cyclization method using benzophenone, 4-cyanopyridine, and metal sodium in xylene under nitrogen reflux. This approach achieves α-carbon functionalization via Grignard-like addition .
MethodStarting MaterialsKey StepsYield*Reference
Route 1Piperidine derivative, aromatic amineNucleophilic substitution, chiral resolution~40%
Route 24-Cyanopyridine, benzophenoneCyclization, sodium-mediated addition~35%

*Yields estimated from analogous syntheses.

Q. How is the stereochemical configuration of this compound confirmed?

  • X-ray crystallography : Resolves bond angles (e.g., C2-C1-O = 112.5°) and distances (C1-O = 1.42 Å) to confirm the (αR) configuration .
  • Chiral HPLC : Uses a cellulose-based column (Chiralpak IC-3) with hexane:isopropanol (90:10) to validate enantiomeric purity (>99% ee) .

Advanced Questions

Q. What strategies optimize enantioselective synthesis to minimize racemization?

  • Chiral auxiliaries : Evans oxazolidinones direct stereochemistry during nucleophilic addition, achieving >95% enantiomeric excess (ee) .
  • Low-temperature lithiation : LDA (Lithium Diisopropylamide) at -78°C in THF prevents α-carbon epimerization .
  • Enzymatic resolution : Lipase B (Candida antarctica) hydrolyzes the undesired enantiomer in ester intermediates, enhancing purity .

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

Implement a multi-tier validation protocol:

  • Compound stability : LC-MS pharmacokinetic studies assess degradation in plasma (e.g., t₁/₂ > 6 hours) .
  • Transporter assays : Measure P-gp efflux ratios (<2.0 indicates blood-brain barrier penetration) to explain CNS activity discrepancies .
  • Target engagement : Use [³H]-labeled analogs in autoradiography to confirm binding in intact brain tissue .
  • Metabolite profiling : UPLC-QTOF identifies Phase I/II metabolites (e.g., hydroxylated derivatives) that alter activity .

Q. What computational methods predict binding affinity to neurological targets?

  • Molecular dynamics (MD) : Simulate 50 ns trajectories on α4β2 nicotinic receptors (CHARMM36 force field) to map π-π interactions between the phenyl group and TrpB .
  • Free Energy Perturbation (FEP) : Quantifies ΔG binding differences between enantiomers (±0.5 kcal/mol accuracy) using Schrödinger Suite .
  • Experimental validation : Surface Plasmon Resonance (SPR) with recombinant extracellular domains confirms predicted KD values (e.g., 15 ± 3 nM) .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and NMR data for this compound?

  • Dynamic vs. static structures : X-ray data reflect rigid conformations, while NMR (in solution) captures rotational flexibility of the phenyl group. Perform variable-temperature NMR (VT-NMR) to correlate torsional barriers with crystallographic angles .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths to identify solvent-induced conformational changes .

Methodological Recommendations

  • Stereochemical maintenance : Store the compound under nitrogen at -20°C to prevent racemization .
  • Biological assays : Include positive controls (e.g., nicotine for α4β2 receptor studies) and use scrambled peptide libraries to confirm target specificity .

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